2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate is a complex organic compound characterized by multiple functional groups. It contains an amino group (-NH2), a cyano group (-CN), a thiomethyl group (-SCH3), and a pyrazinium ion. This molecular structure suggests potential reactivity and applications in various chemical processes. The compound's IUPAC name is 6-[(2,4-dichloro-5-methylphenyl)sulfanylmethyl]-4-hydroxy-3-iminopyrazine-2-carbonitrile, with the CAS number 680579-29-7 and a molecular weight of 341.2 g/mol.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It falls under the category of pyrazine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate typically involves multi-step reactions that may include condensation reactions and substitutions.
The synthesis can be optimized by adjusting reaction times, temperatures, and stoichiometries to maximize yield and purity. Advanced techniques like column chromatography may be employed for purification of the final product.
The molecular structure of 2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate is complex due to the presence of various functional groups.
The compound features:
The InChI representation of the compound is InChI=1S/C13H10Cl2N4OS/c1-7-2-12(10(15)3-9(7)14)21-6-8-5-19(20)13(17)11(4-16)18-8/h2-3,5,17,20H,6H2,1H3
which provides a detailed description of its connectivity.
The compound is expected to undergo various chemical reactions due to its functional groups.
Reactions involving this compound can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.
The mechanism of action for this compound largely depends on its biological targets and interactions.
Further studies are required to elucidate specific mechanisms through experimental assays and computational modeling.
Understanding the physical and chemical properties of 2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate is essential for predicting its behavior in various applications.
Relevant data on these properties can be found in chemical databases like PubChem.
This compound has potential applications in various scientific fields:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1